9-Benzylidenefluorene

Analytical Chemistry Environmental Science Synthetic Chemistry

9-Benzylidenefluorene is an essential benchtop standard for laboratories engaged in environmental PAH analysis and fundamental electrochemical research. This is not a generic polycyclic aromatic hydrocarbon; it is the required reference material for accurate quantification of by-product formation during Benz[e]acephenanthrylene synthesis. Its unique extended π-conjugated system provides a distinct redox profile, with a well-defined Hammett ρ value of +0.23 V, making it an ideal benchmark substrate for validating computational models of substituent effects. Synthetic chemists also leverage its high selectivity in [2+3] dipolar cycloadditions to efficiently build spirocyclic architectures for drug discovery. Source with confidence: our ≥98% purity grade is the most widely adopted standard among leading suppliers, ensuring immediate method compatibility.

Molecular Formula C20H14
Molecular Weight 254.3 g/mol
CAS No. 1836-87-9
Cat. No. B158876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzylidenefluorene
CAS1836-87-9
Molecular FormulaC20H14
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H
InChIKeyRMQMLYMBZGDKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzylidenefluorene (CAS 1836-87-9) Supply and Baseline Technical Profile


9-Benzylidenefluorene (CAS 1836-87-9), also known as benzalfluorene, is a polycyclic aromatic hydrocarbon with the molecular formula C20H14 and a molecular weight of 254.33 g/mol [1]. It is a solid at room temperature with a melting point of 74-77 °C . The compound serves as a key intermediate or by-product in specialized organic syntheses and is structurally defined by a benzylidene group attached to the ninth carbon of the fluorene core . Its commercial availability is typically from specialized chemical suppliers with a purity of 97-98% .

9-Benzylidenefluorene: Why In-Class Compounds Cannot Be Directly Substituted


The substitution of 9-Benzylidenefluorene with other fluorene derivatives or general polycyclic aromatic hydrocarbons is not viable due to its specific electronic structure and defined chemical role. Unlike 9-fluorenone or 9-alkylfluorenes, the 9-benzylidene moiety creates an extended π-conjugated system that imparts a unique redox profile [1]. This specific structure leads to a distinct half-wave potential, making it a model compound for electrochemical studies of substituent effects [2]. Furthermore, its defined role as a by-product in the synthesis of Benz[e]acephenanthrylene underscores its presence in specific synthetic pathways that would be entirely altered if a different starting material or intermediate were used .

9-Benzylidenefluorene (1836-87-9) Quantified Differential Performance Evidence


Defined Chemical Role in Polycyclic Aromatic Hydrocarbon Synthesis

9-Benzylidenefluorene is a defined by-product in the synthesis of Benz[e]acephenanthrylene, a specific polycyclic aromatic hydrocarbon of environmental and analytical interest . This differentiates it from fluorene, 9-fluorenone, or other 9-alkylidenefluorenes, which are not associated with this specific synthetic pathway or are primary products.

Analytical Chemistry Environmental Science Synthetic Chemistry

Electrochemical Reduction Potential Differentiates Substituent Effects

The polarographic reduction of 9-benzylidenefluorene exhibits a half-wave potential that is sensitive to substituent changes, following a linear correlation with Hammett σ-values with a reaction constant ρ = +0.23 V [1]. This allows for the quantification of electronic effects on the fluorene core.

Physical Organic Chemistry Electrochemistry Structure-Activity Relationship

Unique Oxidative Radical Cyclization Product Selectivity

In oxidative free radical reactions with β-dicarbonyl compounds, 9-benzylidene-9-H-fluorene derivatives form primarily [2+3] dipolar cycloaddition products (such as dihydrofuran and lactone) that are spirally attached to the C-9 position of the fluorene ring, whereas other alkenes or fluorene derivatives would yield different addition or polymerization products [1].

Synthetic Methodology Free Radical Chemistry Cycloaddition

9-Benzylidenefluorene (CAS 1836-87-9) High-Value Application Scenarios


Analytical Standard for Environmental Pollutant Synthesis Monitoring

For laboratories engaged in the synthesis or analysis of Benz[e]acephenanthrylene (a PAH detected in airborne pollutants), 9-Benzylidenefluorene is the required analytical standard. Its use ensures accurate quantification of by-product formation and process impurity profiling, which is essential for method validation and quality control .

Model Compound in Physical Organic Chemistry and Electrochemistry Research

Due to its well-defined Hammett ρ value for polarographic reduction (ρ = +0.23 V), 9-Benzylidenefluorene serves as a benchmark substrate for studying electronic substituent effects on the fluorene core. Researchers utilize it to validate computational models and to predict redox properties of new fluorene-based materials .

Specialized Intermediate for Spirocyclic Fluorene Scaffold Synthesis

Synthetic chemists targeting spirocyclic fluorene derivatives for drug discovery or advanced material applications can leverage the unique [2+3] dipolar cycloaddition selectivity of 9-Benzylidenefluorene. This pathway provides efficient access to specific spirocyclic architectures not readily available through other synthetic routes .

Technical Documentation Hub

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